tert-butyl 4-(6-fluoropyridin-2-yl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-fluoropyridin-2-yl)-4-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a fluoropyridine moiety, and a hydroxypiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-fluoropyridin-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the piperidine ring.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate as the esterifying agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The fluoropyridine moiety can be reduced under specific conditions to form a fluoropyridine derivative.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced fluoropyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-fluoropyridin-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The hydroxypiperidine ring may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the piperidine or piperazine ring.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Applications: Each compound may have unique applications based on its specific chemical structure and properties.
Properties
CAS No. |
2680542-01-0 |
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Molecular Formula |
C15H21FN2O3 |
Molecular Weight |
296.3 |
Purity |
95 |
Origin of Product |
United States |
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